(5Z)-5-(3-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex. The linear formula for a similar compound is C16H16BrN3O3S . The molecular weight of this similar compound is 410.292 .Physical and Chemical Properties Analysis
The physical and chemical properties of “5-(3-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one” are not well-documented. A similar compound, “3-Bromo-4,5-dimethoxybenzaldehyde”, has a molecular weight of 245.07 g/mol .Mechanism of Action
Target of Action
SMSF0009466, also known as 5-(3-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, is a complex compound with a specific target. The primary target of this compound is the sphingosine 1-phosphate receptor . This receptor plays a crucial role in the signaling pathways of cells, particularly in the immune system.
Mode of Action
The compound acts as a modulator of the sphingosine 1-phosphate receptor. It binds to various sphingosine 1-phosphate receptors (1, 3, 4, and 5), leading to changes in the receptor’s activity . This interaction can result in a variety of cellular responses, depending on the specific receptor subtype and the cell type in which it is expressed.
Biochemical Pathways
The compound’s interaction with the sphingosine 1-phosphate receptor affects several biochemical pathways. These pathways are involved in a variety of biological processes, including cell proliferation, survival, migration, and immune cell trafficking . The downstream effects of these pathways can have significant impacts on cellular function and overall health.
Result of Action
The molecular and cellular effects of SMSF0009466’s action are dependent on the specific cell type and the state of the cell. By modulating the activity of the sphingosine 1-phosphate receptor, the compound can influence a variety of cellular processes, potentially leading to changes in cell behavior and function .
Properties
IUPAC Name |
(5Z)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3S2/c1-16-8-4-6(3-7(13)10(8)17-2)5-9-11(15)14-12(18)19-9/h3-5H,1-2H3,(H,14,15,18)/b9-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTPRQFVVNUGJZ-UITAMQMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)S2)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=S)S2)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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